3,5-dimethyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide
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Overview
Description
The compound 3,5-dimethyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide is a complex organic molecule that features a benzofuran core, a thiadiazole ring, and various methyl and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Synthesis of the Thiadiazole Ring: The thiadiazole ring is often formed by the reaction of thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the benzofuran core with the thiadiazole ring and the appropriate methyl and phenyl substituents. This can be achieved using various coupling agents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methyl and phenyl groups, using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution with amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3,5-dimethyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide: has several scientific research applications:
Medicinal Chemistry: The compound may serve as a lead molecule for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3,5-dimethyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide: can be compared with other similar compounds, such as:
- 3,5-dimethyl-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide
- 3,5-dimethyl-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The uniqueness of This compound lies in its specific substituents, which may confer distinct advantages in certain applications.
Properties
Molecular Formula |
C20H17N3O2S |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
3,5-dimethyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H17N3O2S/c1-11-4-7-14(8-5-11)18-21-20(26-23-18)22-19(24)17-13(3)15-10-12(2)6-9-16(15)25-17/h4-10H,1-3H3,(H,21,22,23,24) |
InChI Key |
KFESPFURYIHXDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=C(C4=C(O3)C=CC(=C4)C)C |
Origin of Product |
United States |
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